2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine

Vue d'ensemble

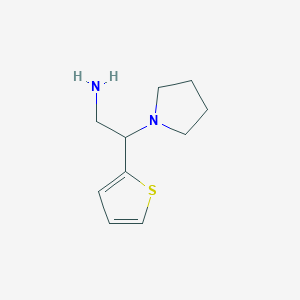

Description

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.31 g/mol . This compound features a pyrrolidine ring and a thiophene ring, making it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine typically involves the reaction of pyrrolidine with a thiophene derivative under controlled conditions. One common method involves the use of a base to deprotonate the pyrrolidine, followed by nucleophilic substitution with a thiophene derivative . The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Serotonergic Activity:

Research indicates that derivatives of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine exhibit strong affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is crucial in the treatment of various psychiatric disorders including anxiety, depression, and obsessive-compulsive disorder. The selectivity of these compounds suggests they may offer therapeutic benefits with fewer side effects compared to existing treatments like Buspirone .

Anticancer Potential:

Studies have highlighted the potential of thiophene derivatives, including this compound, as anti-cancer agents. These compounds have shown efficacy in inhibiting tumor growth and proliferation in various cancer cell lines. For instance, certain analogs have been identified as potent inhibitors against specific cancer types, suggesting a promising avenue for drug development .

Synthetic Applications

Building Blocks in Organic Synthesis:

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions leading to the formation of complex molecules. For example, it can be used in the synthesis of biologically active compounds such as g-secretase inhibitors and antagonists for various receptors .

Cascade Reactions:

Recent studies have explored the use of pyrrolidine derivatives in cascade reactions to synthesize more complex structures efficiently. This method not only enhances yield but also simplifies the synthetic pathway, making it an attractive option for chemists looking to develop new compounds quickly .

Case Studies

Case Study 1: Antidepressant Properties

A study investigating the antidepressant properties of this compound found that it significantly reduced depressive-like behaviors in animal models. The mechanism was linked to its action on serotonergic pathways, demonstrating its potential as a novel antidepressant agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with thiophene derivatives showed marked inhibition of cell proliferation and induction of apoptosis. These findings suggest that this compound could be developed into a therapeutic agent for specific cancers, warranting further investigation into its mechanisms of action and efficacy in vivo .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Pharmacology | Antidepressant properties | Significant reduction in depressive behaviors |

| Cancer Research | Anticancer activity | Inhibition of proliferation in cancer cell lines |

| Organic Synthesis | Building block for biologically active compounds | Versatile use in cascade reactions |

Mécanisme D'action

The mechanism of action of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways and the inhibition of specific enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.

Thiophene: A simpler compound with a similar thiophene ring structure.

2-Phenylpyridine: A compound with a similar structure but with a phenyl group instead of a thiophene ring.

Uniqueness

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is unique due to its combination of a pyrrolidine ring and a thiophene ring, which imparts distinct chemical and biological properties.

Activité Biologique

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is a compound characterized by its unique structural features, including a pyrrolidine ring and a thiophene moiety. This compound, with the molecular formula and a molecular weight of 196.31 g/mol, has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, synthesis methods, and potential applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of pyrrolidine with thiophene derivatives under controlled conditions. Common methods include:

- Nucleophilic Substitution : Deprotonation of pyrrolidine followed by substitution with thiophene derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield dihydrothiophene derivatives.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in relation to its interaction with neurotransmitter receptors and other molecular targets.

Binding Affinity Studies

Studies have focused on the compound's binding affinity with various biological targets, particularly receptors involved in neurotransmission. These interactions are crucial for understanding the compound's potential therapeutic roles.

Antimicrobial and Anticancer Properties

Preliminary investigations suggest that this compound may possess antimicrobial and anticancer properties. For instance, it has been explored for its cytotoxic effects against tumor cell lines, indicating potential as an anticancer agent .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to modulate signaling pathways through interactions with specific enzymes and receptors. This modulation may lead to alterations in cellular responses that could be beneficial in therapeutic contexts .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .

- Neurotransmitter Interaction : Investigations into its binding affinity suggest that it may act on serotonin receptors, which could have implications for mood disorders.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its unique structure may allow for modifications that enhance its efficacy against specific diseases, including cancer and infectious diseases .

Propriétés

IUPAC Name |

2-pyrrolidin-1-yl-2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-8-9(10-4-3-7-13-10)12-5-1-2-6-12/h3-4,7,9H,1-2,5-6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLMJMYZCMEADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395682 | |

| Record name | 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142919-86-6 | |

| Record name | 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.